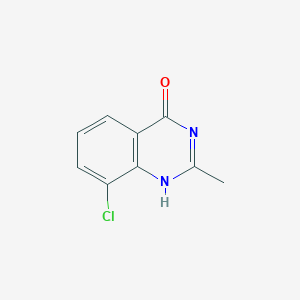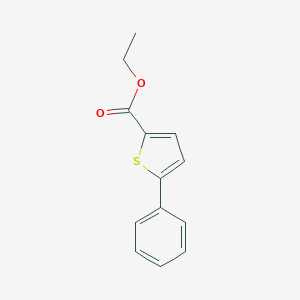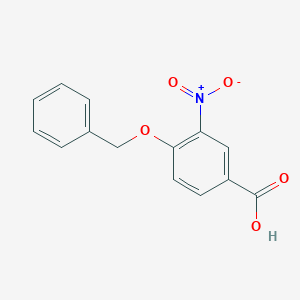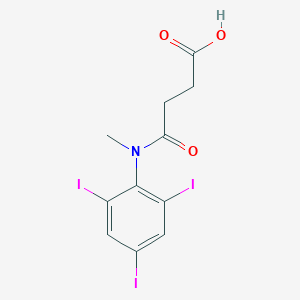
8-Chloro-2-methylquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-methylquinazolin-4(1H)-one: is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a chlorine atom at the 8th position and a methyl group at the 2nd position of the quinazoline ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 8-Chloro-2-methylquinazolin-4(1H)-one typically begins with 2-amino-5-chlorobenzonitrile and acetic anhydride.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: For industrial production, the synthesis is scaled up using batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions:
Oxidation: 8-Chloro-2-methylquinazolin-4(1H)-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form 8-chloro-2-methylquinazolin-4-amine.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Various quinazolinone derivatives.
Reduction Products: 8-Chloro-2-methylquinazolin-4-amine.
Substitution Products: Substituted quinazolinones with different functional groups replacing the chlorine atom.
科学研究应用
Chemistry:
Catalysis: 8-Chloro-2-methylquinazolin-4(1H)-one is used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Due to its structural similarity to other biologically active quinazolines, it is investigated for its potential anticancer properties.
Antimicrobial Activity: The compound is also explored for its antimicrobial effects against various pathogens.
Industry:
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
作用机制
Molecular Targets and Pathways:
Enzyme Interaction: 8-Chloro-2-methylquinazolin-4(1H)-one interacts with specific enzymes, inhibiting their activity. This interaction is often mediated through the binding of the compound to the active site of the enzyme.
Cell Signaling Pathways: The compound can modulate cell signaling pathways, leading to changes in cellular functions such as proliferation and apoptosis.
相似化合物的比较
Quinazoline: The parent compound of the quinazoline family, known for its biological activity.
4-Chloroquinazoline: Similar in structure but lacks the methyl group at the 2nd position.
2-Methylquinazoline: Similar in structure but lacks the chlorine atom at the 8th position.
Uniqueness:
Structural Features: The presence of both a chlorine atom at the 8th position and a methyl group at the 2nd position makes 8-Chloro-2-methylquinazolin-4(1H)-one unique. These structural features contribute to its distinct chemical and biological properties.
Biological Activity: The combination of these substituents enhances its potential as a bioactive molecule, making it a valuable compound for research and development.
属性
IUPAC Name |
8-chloro-2-methyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-6(9(13)12-5)3-2-4-7(8)10/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYAYOQTQMORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2Cl)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650061 |
Source


|
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19407-54-6 |
Source


|
| Record name | 8-Chloro-2-methylquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














